Dasatinib-d8 N-Oxide
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Overview
Description
Dasatinib-d8 N-Oxide is a deuterated derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Dasatinib due to its enhanced stability and distinct mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dasatinib-d8 N-Oxide typically involves the oxidation of Dasatinib using specific oxidizing agents. One common method involves the use of dimethylformamide (DMF) as a solvent and sonication to induce the oxidation reaction . The piperazine ring in Dasatinib is particularly susceptible to oxidation, leading to the formation of the N-oxide impurity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of unwanted by-products . The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Dasatinib-d8 N-Oxide primarily undergoes oxidation reactions due to the presence of the piperazine ring . It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups .
Common Reagents and Conditions: Common reagents used in the oxidation of Dasatinib to form this compound include dimethylformamide and other organic solvents . Sonication is often employed to enhance the reaction rate and yield .
Major Products Formed: The major product formed from the oxidation of Dasatinib is this compound . Other minor by-products may include various oxidized forms of the piperazine ring .
Scientific Research Applications
Dasatinib-d8 N-Oxide is widely used in scientific research due to its enhanced stability and distinct mass spectrometric properties . It is used in pharmacokinetic studies to understand the metabolic pathways of Dasatinib and its derivatives . In biology and medicine, it is used to study the effects of tyrosine kinase inhibitors on various cellular processes . Additionally, it is used in the development of analytical methods for the detection and quantification of Dasatinib and its metabolites in biological samples .
Mechanism of Action
Dasatinib-d8 N-Oxide exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dasatinib-d8 N-Oxide include other tyrosine kinase inhibitors such as Imatinib, Nilotinib, and Bosutinib . These compounds share similar mechanisms of action but differ in their specific targets and pharmacokinetic properties .
Uniqueness: This compound is unique due to its deuterated form, which provides enhanced stability and distinct mass spectrometric properties . This makes it particularly useful in pharmacokinetic studies and analytical method development .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-COMRDEPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675657 |
Source
|
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189988-36-0 |
Source
|
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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